N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a fluorinating agent such as potassium fluoride.
Thioacetamide Formation: The final step involves the introduction of the thioacetamide moiety. This can be achieved through a thiolation reaction using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the spirocyclic core or the fluorophenyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the spirocyclic core or fluorophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: Its spirocyclic structure makes it a candidate for the development of novel materials with unique properties.
Chemical Biology: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Phosphorus-Containing Compounds: Compounds with varying oxidation states and chemical environments.
Uniqueness
N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is unique due to its spirocyclic structure and the presence of both fluorophenyl and thioacetamide moieties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for further research and development.
Biological Activity
N-(3,5-Dimethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]decane-1,3-dien-2-yl]sulfanyl}acetamide (CAS No. 899998-65-3) is a complex organic compound that exhibits potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18FN3O2S
- Molecular Weight : 383.4 g/mol
- Structural Characteristics : The compound features a triazaspirodecane scaffold, which is significant for its biological interactions.
The biological activity of this compound is primarily linked to its ability to inhibit the mitochondrial permeability transition pore (mPTP). This inhibition is crucial in protecting myocardial cells during ischemic events, such as myocardial infarction (MI). Research indicates that compounds with similar scaffolds have shown promising results in reducing apoptotic rates and improving cardiac function post-reperfusion .
Biological Activity
-
Cardioprotective Effects :
- Studies have demonstrated that N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]decane-1,3-dien-2-yl]sulfanyl}acetamide can significantly decrease the apoptotic rate in myocardial tissues during reperfusion injury. This effect is attributed to the preservation of mitochondrial ATP levels and the inhibition of mPTP opening .
- In vitro Studies :
- In vivo Studies :
Data Summary
Case Studies
- Case Study on Myocardial Infarction :
- Mechanistic Insights :
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-16-12-17(2)14-20(13-16)26-21(30)15-31-23-22(18-4-6-19(25)7-5-18)27-24(28-23)8-10-29(3)11-9-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHSIWDFLSYTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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